molecular formula C13H26O B082856 3-Methyldodecanal CAS No. 10522-20-0

3-Methyldodecanal

Cat. No. B082856
CAS RN: 10522-20-0
M. Wt: 198.34 g/mol
InChI Key: DMUYDOMEUFYLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyldodecanal and related compounds involves several steps, including enantioselective synthesis, which has been described for its analogs. For instance, the enantioselective synthesis of 3-methylthiodecanal, a compound with similarities to 3-Methyldodecanal, has been achieved through a process involving asymmetric catalytic addition and subsequent transformations, yielding target molecules with high enantiomeric excess (ee) values (Yao-lin et al., 2017). Such methods highlight the approaches that can be adapted for the synthesis of 3-Methyldodecanal.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methyldodecanal has been studied using various analytical techniques, including X-ray diffraction, vibrational spectroscopy, and theoretical calculations. For example, studies on similar compounds have provided insights into their optimized molecular structures, vibrational frequencies, and theoretical calculations to understand their structural properties (Karrouchi et al., 2020).

Chemical Reactions and Properties

Chemical reactions and properties of 3-Methyldodecanal can be understood by examining related compounds. For instance, the synthesis and conformational analysis of compounds like 3-Methyl-3-silatetrahydropyran offer insights into the reactivity and conformational preferences of molecules with similar structures (Shainyan et al., 2015).

Scientific Research Applications

  • Synthesis of (3-Methoxycarbonyl)coumarin in an Ionic Liquid : This paper discusses an undergraduate chemistry project focused on using ionic liquids as solvents and catalysts for organic reactions. Though not directly about 3-Methyldodecanal, the methods and principles might be applicable to its synthesis or applications in green chemistry (Verdía, Santamarta, & Tojo, 2017).

  • The Role of 3Rs in Animal Models of Disease : This paper covers the ethical aspects of using animals in scientific research, focusing on the 3Rs concept (Replacement, Reduction, Refinement). While not directly related to 3-Methyldodecanal, it's important in the context of any biomedical research involving animal models (Graham & Prescott, 2015).

  • Photoionization Behavior of Methyl Iodide : This review summarizes studies on the photochemistry of methyl iodide, a molecule that, like 3-Methyldodecanal, is a methylated organic compound. Insights from this research could potentially inform studies on the photochemical properties of 3-Methyldodecanal (Das, Sharma, & Vatsa, 2017).

  • Dual Role of 3-Methyladenine in Autophagy : Although about 3-Methyladenine, not 3-Methyldodecanal, this paper discusses the nuanced effects of a methylated compound in biological systems, which could be relevant for understanding the biological interactions of 3-Methyldodecanal (Wu et al., 2010).

  • Inhibition of Methane Oxidation and Production by Methyl Fluoride : This research investigates the effects of methyl fluoride on methane oxidation and production. While focusing on a different compound, the study's approach to understanding the environmental impact of methylated compounds could be relevant for 3-Methyldodecanal (Frenzel & Bosse, 1996).

  • Synthesis of Methyl Halides from Biomass Using Engineered Microbes : This paper details the production of methyl halides from biomass, a process that might offer insights into potential biosynthetic pathways or applications for 3-Methyldodecanal (Bayer et al., 2009).

properties

IUPAC Name

3-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUYDOMEUFYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909383
Record name 3-Methyldodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyldodecanal

CAS RN

10522-20-0
Record name 3-Methyldodecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10522-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyldodecanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldodecanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyldodecanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Massy-Westropp, RFO Warren - Australian journal of …, 1984 - CSIRO Publishing
… with oxalyl chloride/dimethyl sulfoxide gave 2-ethylundecanal (6b) and 3-methyldodecanal. … A similar oxidation of 3-methyldodecan-1-01 (12b)1 gave 3-methyldodecanal (go%), bp 70/0,…
Number of citations: 3 www.publish.csiro.au
MC González-Mas, JL Rambla… - Frontiers in plant …, 2019 - frontiersin.org
The essential oil fraction obtained from the rind of Citrus spp. is rich in chemical compounds of interest for the food and perfume industries, and therefore has been extensively studied …
Number of citations: 260 www.frontiersin.org
S Sankaranarayanan, A Sharma… - The Journal of …, 1995 - ACS Publications
A convenient chemoenzymatic synthesis for the title methyl branched chiron has been developed starting from 10-undecenoic acid (1). Thus, 1 was converted to l-(tetrahydropyranyloxy)…
Number of citations: 22 pubs.acs.org
RJ Cannon, A Kazimierski, NL Curto, J Li… - Journal of agricultural …, 2015 - ACS Publications
… The following compounds were purchased from the FCH Group (Ukraine): 3-methylundecanal and 3-methyldodecanal. Finally, the following Grignard reagents were purchased from …
Number of citations: 37 pubs.acs.org

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